

# Suzetrigine: A Technical Whitepaper on a Novel Non-Opioid Pain Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Suzetrigine (VX-548), marketed as Journavx, represents a significant advancement in pain management, being the first selective inhibitor of the voltage-gated sodium channel NaV1.8 to receive FDA approval for the treatment of moderate to severe acute pain.[1] This novel, non-opioid analgesic offers a peripherally restricted mechanism of action, thereby avoiding the central nervous system side effects and addictive potential associated with traditional opioid therapies.[2][3] This technical guide provides a comprehensive overview of suzetrigine, detailing its mechanism of action, preclinical pharmacology, clinical efficacy, and safety profile. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective NaV1.8 inhibition.

### Introduction

The urgent need for effective and safe non-opioid analgesics is underscored by the ongoing opioid crisis. Suzetrigine emerges as a first-in-class therapeutic agent that selectively targets the NaV1.8 sodium channel, a genetically validated target for pain that is predominantly expressed in peripheral pain-sensing neurons.[4][5] By inhibiting pain signal transmission at its source, suzetrigine offers the potential for meaningful pain relief without the adverse effects associated with centrally acting agents.[2][3]



## Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine's analgesic effect is derived from its potent and highly selective inhibition of the NaV1.8 voltage-gated sodium channel.[4] These channels are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and are largely absent from the central nervous system.[4][5]

Suzetrigine employs a novel allosteric mechanism, binding to the voltage-sensing domain 2 (VSD2) of the NaV1.8 channel.[4][6] This binding stabilizes the channel in a closed (resting) state, resulting in tonic inhibition of the channel's activity.[4][6] This state-dependent inhibition is a key feature of suzetrigine's action, effectively reducing neuronal hyperexcitability in pathological pain states.





Suzetrigine's peripheral mechanism of action.

Click to download full resolution via product page

Caption: Suzetrigine's peripheral mechanism of action.



# Preclinical Pharmacology In Vitro Selectivity and Potency

Suzetrigine demonstrates exceptional selectivity for the human NaV1.8 channel. In vitro studies have shown that it is over 31,000-fold more selective for NaV1.8 compared to other NaV channel subtypes and has been tested against a panel of over 180 other molecular targets with no significant off-target activity.[4] This high selectivity minimizes the risk of adverse effects related to the inhibition of other sodium channels, such as those in the heart (NaV1.5) or central nervous system.[1]

Table 1: In Vitro Potency of Suzetrigine Across Species

| Species | IC50 (nM) |
|---------|-----------|
| Human   | 0.68      |
| Monkey  | 0.75      |
| Rat     | 56        |

Data sourced from in vitro assays in dorsal root ganglion (DRG) neurons.[1]

#### **Animal Models of Pain**

Due to the significant species-dependent differences in potency, with rodents being approximately 80-fold less sensitive than humans, preclinical efficacy studies in traditional rodent models were not fully predictive of clinical activity.[1] However, studies in mice have demonstrated the analgesic potential of suzetrigine. Intraperitoneal administration of suzetrigine has been shown to:

- Reduce nocifensive behaviors in the formalin test.
- Attenuate thermal hypersensitivity in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.
- Reverse mechanical hyperalgesia in a partial sciatic nerve injury-induced neuropathy model.



Importantly, no tolerance to the analgesic effect was observed with repeated dosing in these models.

# Experimental Protocols In Vitro Electrophysiology

- Objective: To determine the potency and selectivity of suzetrigine on human NaV channels.
- Methodology:
  - Cell Lines: Human Embryonic Kidney (HEK), Chinese Hamster Ovary (CHO), or rodent neuroblastoma fusion (ND7/23) cells stably or transiently expressing recombinant human NaV channel subtypes (NaV1.1-NaV1.8).[7]
  - Technique: Automated whole-cell patch-clamp electrophysiology (e.g., Sophion Q-Patch, IonWorks).[7] Manual patch-clamp recordings on dissociated primary DRG neurons were also performed.[8]
  - Voltage Protocols: To assess state-dependent inhibition, various voltage clamp protocols were employed. For tonic inhibition of the closed state, a simple voltage pulse from a holding potential of -90 mV to a depolarizing potential of +20 mV was used.[8] To simulate physiological conditions, action potential waveforms recorded from human DRG neurons were used as voltage commands at varying frequencies (1, 5, and 10 Hz).[5]
- Data Analysis: Concentration-response curves were generated to calculate the IC50 values (the concentration of suzetrigine that causes 50% inhibition of the sodium current).



Click to download full resolution via product page



Caption: Workflow for in vitro electrophysiology.

### **Radioligand Binding Assay**

- Objective: To confirm the direct binding of suzetrigine to the NaV1.8 channel.
- Methodology:
  - Radioligand: Radiolabeled suzetrigine was used.[5]
  - Tissue Preparation: Membranes from cells expressing the NaV1.8 channel or purified protein of the VSD2 domain were prepared.
  - Assay: Competition binding assays were performed by incubating the membranes with the radioligand in the presence of increasing concentrations of unlabeled suzetrigine.
  - Detection: The amount of bound radioactivity was measured.
- Data Analysis: Specific binding was plotted against the concentration of the unlabeled suzetrigine, and the data were fitted to a one-site-specific binding model using software such as GraphPad Prism to determine the dissociation constant (Kd).[5]

#### **Animal Models of Pain**

- Objective: To evaluate the in vivo analgesic efficacy of suzetrigine.
- Models:
  - Formalin Test (Mice): A dilute solution of formalin is injected into the paw, inducing a biphasic nocifensive response (licking, biting). The duration of these behaviors is quantified in an early (acute) phase and a late (inflammatory) phase.
  - Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia (Rats/Mice): CFA is injected into the paw, causing localized inflammation and a reduced threshold to thermal stimuli. Paw withdrawal latency to a heat source is measured.
  - Partial Sciatic Nerve Ligation (PSNL) (Rats/Mice): A portion of the sciatic nerve is ligated,
     leading to mechanical allodynia (pain in response to a non-painful stimulus). The paw



withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is assessed.[9]

Drug Administration: Suzetrigine or vehicle was typically administered intraperitoneally.

## **Clinical Development**

Suzetrigine has undergone extensive clinical evaluation in Phase II and Phase III trials for the treatment of moderate to severe acute pain.

#### **Phase III Clinical Trials for Acute Pain**

Two pivotal, randomized, double-blind, placebo- and active-controlled Phase III trials were conducted in patients with moderate to severe acute pain following abdominoplasty and bunionectomy.[10]

- Study Design:
  - Population: Adults with a pain score of ≥4 on an 11-point Numeric Pain Rating Scale (NPRS).[10]
  - Intervention:
    - Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.[10]
    - Placebo.[10]
    - Active Comparator: Hydrocodone/acetaminophen (5 mg/325 mg) every 6 hours.[10]
  - Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[10]
  - Key Secondary Endpoints: SPID48 for suzetrigine versus the active comparator, and time to meaningful pain relief compared to placebo.[10]





Click to download full resolution via product page

Caption: Phase III clinical trial design for acute pain.

## **Clinical Efficacy**

In both Phase III trials, suzetrigine met the primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in pain compared to placebo.[10]

Table 2: Phase III Efficacy Results (SPID48)

| Trial          | Suzetrigine vs.<br>Placebo (LS Mean<br>Difference) | 95% Confidence<br>Interval | p-value |
|----------------|----------------------------------------------------|----------------------------|---------|
| Abdominoplasty | 48.4                                               | (33.6, 63.1)               | <0.0001 |
| Bunionectomy   | 29.3                                               | (14.0, 44.6)               | 0.0002  |



SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS: Least Squares.[10]

Suzetrigine also demonstrated a more rapid onset of meaningful pain relief compared to placebo.[10] However, the trials did not meet the key secondary endpoint of superiority to the hydrocodone/acetaminophen combination on the SPID48 measure.[10]

## **Safety and Tolerability**

Across the Phase III program, suzetrigine was generally safe and well-tolerated.[11] The most common adverse events were mild to moderate and included nausea, constipation, headache, and dizziness.[6] Importantly, there was no evidence of the serious adverse effects associated with opioids, such as respiratory depression, and no signs of addictive potential.[5] In the two randomized controlled trials, the incidence of adverse events in the suzetrigine arm was lower than in the placebo arm.[12]

Table 3: Common Adverse Events (Incidence ≥1% in Pooled Phase 2-3 Trials)

| Adverse Event | Incidence (%) |
|---------------|---------------|
| Pruritus      | 2.1           |
| Muscle Spasms | 1.3           |
| CPK Elevation | 1.1           |
| Rash          | 1.1           |

CPK: Creatine Phosphokinase.[13]

#### **Pharmacokinetics**

Table 4: Key Pharmacokinetic Parameters of Suzetrigine



| Parameter                                | Value                                         |
|------------------------------------------|-----------------------------------------------|
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (fasting)                            |
| Effective Half-life (t1/2)               | ~23.6 hours                                   |
| Protein Binding                          | >99%                                          |
| Volume of Distribution (Vd)              | ~495 L                                        |
| Metabolism                               | Primarily hepatic via CYP3A enzymes           |
| Excretion                                | ~50% in feces, ~44% in urine (as metabolites) |

Data sourced from preclinical and clinical studies.[2][13]

Suzetrigine is a substrate and inducer of CYP3A4, indicating a potential for drug-drug interactions.[14] Co-administration with strong CYP3A inhibitors is contraindicated, and caution is advised when used with moderate CYP3A inhibitors.[14]

### Conclusion

Suzetrigine is a novel, non-opioid analgesic that offers a targeted and peripherally restricted mechanism of action for the treatment of moderate to severe acute pain. Its high selectivity for the NaV1.8 sodium channel translates into a favorable safety and tolerability profile, notably lacking the central nervous system side effects and addictive potential of opioids. Clinical trials have demonstrated its efficacy in reducing acute pain, positioning it as a valuable new option in the pain management armamentarium. Further research is ongoing to explore its utility in other pain conditions and as part of multimodal analgesic regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PMC
   [pmc.ncbi.nlm.nih.gov]
- 6. Suzetrigine Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtopics.com [drugtopics.com]
- 12. vrtxmedical.com [vrtxmedical.com]
- 13. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review [mdpi.com]
- 14. Suzetrigine (Journavx) A Sodium Channel Blocker for Acute Pain | The Medical Letter Inc. [secure.medicalletter.org]
- To cite this document: BenchChem. [Suzetrigine: A Technical Whitepaper on a Novel Non-Opioid Pain Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068006#suzetrigine-as-a-non-opioid-pain-therapeutic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com